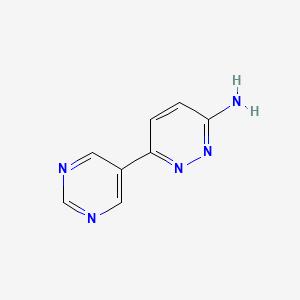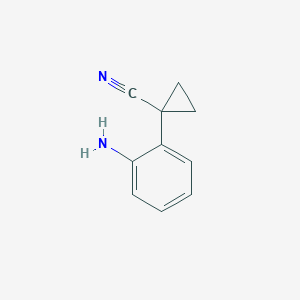![molecular formula C10H11N3S B11727368 {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea CAS No. 62337-05-7](/img/structure/B11727368.png)
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea is an organic compound that features a thiourea group attached to a phenylprop-2-en-1-ylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea typically involves the condensation of thiourea with an appropriate aldehyde or ketone. One common method is the reaction of thiourea with cinnamaldehyde under acidic or basic conditions to yield the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 25°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or alkoxides replace the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvents, temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents like tetrahydrofuran or ethanol, temperatures ranging from -20°C to 25°C.
Substitution: Halides, alkoxides; reaction conditionspolar aprotic solvents like dimethyl sulfoxide or acetonitrile, temperatures ranging from 25°C to 80°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed as a stabilizer, catalyst, or intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the phenylprop-2-en-1-ylidene moiety.
Phenylthiourea: Contains a phenyl group attached to the thiourea moiety, similar in structure but different in reactivity and applications.
Cinnamaldehyde: The aldehyde precursor used in the synthesis of {[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea, shares the phenylprop-2-en-1-ylidene structure.
Uniqueness
This compound is unique due to its combination of the thiourea and phenylprop-2-en-1-ylidene moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62337-05-7 |
|---|---|
Fórmula molecular |
C10H11N3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
[[(E)-3-phenylprop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8? |
Clave InChI |
SHUQFXIRXYXNOZ-MCOJTXNVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=NNC(=S)N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727288.png)
![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)

![2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)




![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)

![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)



